Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound characterized by its unique structure, which includes a propyne moiety and a hydroxyphenyl group. Its molecular formula is , and it belongs to the class of alkyne derivatives of cinnamic acid. This compound is notable for its potential biological activities, including anti-inflammatory and antioxidant properties, making it a subject of interest in medicinal chemistry and drug development.
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate can be synthesized through various chemical methods, typically involving the reaction of 3-hydroxybenzaldehyde with methyl propiolate. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
This compound is classified as an alkyne derivative due to the presence of a triple bond within the prop-2-ynoate group. It is also recognized as a derivative of cinnamic acid, which contributes to its reactivity and potential applications in various fields.
The synthesis of methyl 3-(3-hydroxyphenyl)prop-2-ynoate generally involves the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, along with purification techniques such as recrystallization or column chromatography to achieve high-purity products.
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate has a molecular weight of . Its structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | Methyl 3-(3-hydroxyphenyl)prop-2-ynoate |
InChI | InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 |
InChI Key | QOGHZECHMZRNGY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C#CC1=CC(=CC=C1)O |
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for methyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific biological targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, potentially influencing enzyme activity. Additionally, the alkyne moiety may participate in covalent bonding or π–π interactions, impacting cellular pathways involved in oxidative stress and inflammation .
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate typically appears as a light-yellow solid. Its solubility characteristics depend on the solvent used but generally exhibit moderate solubility in organic solvents.
The compound exhibits reactivity typical of alkynes and phenolic compounds, including:
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate has various applications across scientific fields:
Methyl 3-(3-hydroxyphenyl)prop-2-ynoate belongs to a class of bioactive alkyne-functionalized phenolic esters accessible through tailored synthetic routes. Key methodologies include:
Table 1: Comparison of Synthetic Methods for Methyl 3-(3-hydroxyphenyl)prop-2-ynoate
Method | Catalyst/Base | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃ | DMF | 78 | Mild conditions |
Nicholas Reaction | Co₂(CO)₆/CAN | TFA | 75 | Avoids basic conditions |
Acid-Catalyzed Transesterification | H₂SO₄ | Ethanol | 89* | Scalable for methyl analogs |
*Reported for ethyl analog; adaptable to methyl ester* [9]
Transition-metal catalysis enables efficient C–C bond formation:
The reaction mechanism proceeds via:
Sustainability-focused optimizations include:
Structural and Mechanistic Analysis
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9